VPC23019 is a synthetic compound classified as a sphingosine-1-phosphate (S1P) receptor antagonist. Specifically, it demonstrates antagonistic activity towards S1P1 and S1P3 receptor subtypes. [] It serves as a valuable tool in scientific research, enabling the exploration of the biological roles of S1P and its receptors. VPC23019 helps to elucidate the involvement of S1P signaling in various cellular processes, including cell proliferation, migration, differentiation, apoptosis, and immune responses. []
VPC 23019 was developed as part of a series of sphingosine-1-phosphate analogs aimed at understanding the biological roles of these receptors. The compound is primarily sourced from chemical suppliers specializing in research chemicals, such as Tocris Bioscience and MedChemExpress, where it is available for laboratory use. Its CAS number is 449173-19-7, and it is categorized under organic compounds with potential therapeutic applications in oncology and immunology.
The synthesis of VPC 23019 involves a multi-step process that typically begins with the preparation of the key intermediates. The general synthetic route includes:
The synthesis parameters include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity.
VPC 23019 has a molecular formula of C17H29N2O5P and a molecular weight of approximately 372.4 g/mol. The structure features:
The three-dimensional conformation of VPC 23019 allows it to fit into the binding pocket of S1P receptors effectively, facilitating its antagonistic action.
The InChI key for VPC 23019 is MRUSUGVVWGNKFE-MRXNPFEDSA-N, which can be used for database searches to retrieve further structural information.
VPC 23019 primarily acts through competitive inhibition at the S1P1 and S1P3 receptor sites. Key reactions include:
The compound's IC50 value for inhibiting S1P-induced activities is reported at approximately 8 nM, indicating its high potency.
VPC 23019 functions as a competitive antagonist at S1P1 and S1P3 receptors. Its mechanism involves:
This blockade has significant implications in conditions where S1P signaling contributes to pathophysiology, such as cancer metastasis and inflammatory diseases.
VPC 23019 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and influence its behavior in biological systems.
VPC 23019 has several scientific applications:
The discovery of sphingosine-1-phosphate receptors (S1PRs) revolutionized lipid signaling research. Initial efforts focused on non-selective natural lipids until the immunosuppressant fingolimod (FTY720) emerged in the 1990s. Its phosphorylation in vivo yielded an active metabolite modulating S1P1, S1P3, S1P4, and S1P5 receptors, establishing proof-of-concept for S1PR-targeted therapeutics [4] [6]. This spurred demand for subtype-selective compounds to dissect receptor-specific biology. Early antagonists like VPC 23019 filled a critical gap as the first dual S1P1/S1P3 antagonist, enabling mechanistic studies distinct from broad-spectrum modulators [2] [4]. Subsequent generations prioritized selectivity (e.g., Siponimod for S1P1/S1P5) to minimize off-target effects [10].
Table 1: Evolution of S1PR-Targeted Compounds
Compound | Receptor Selectivity | Primary Research Use |
---|---|---|
Fingolimod (FTY720) | S1P1,3,4,5 agonist | Lymphocyte trafficking mechanisms |
VPC 23019 | S1P1/S1P3 antagonist | Endothelial barrier regulation |
SEW2871 | S1P1-selective agonist | Lymph node egress studies |
Ozanimod | S1P1/S1P5 agonist | Clinical MS therapeutics |
S1P1 and S1P3 receptors exhibit distinct signaling cascades due to differential G-protein coupling. S1P1 exclusively couples to Gαi, inhibiting adenylate cyclase and activating PI3K/AKT, Rac GTPase, and MAPK pathways. This promotes endothelial barrier enhancement, lymphocyte chemotaxis, and vascular maturation [1] [5]. In contrast, S1P3 signals via Gαi, Gαq, and Gα12/13, triggering PLC-β-driven calcium mobilization, Rho-mediated cytoskeletal reorganization, and nitric oxide synthesis. This duality explains opposing effects: S1P1 stabilizes barriers, while S1P3 activation can increase permeability or modulate heart rate [1] [5] [6].
Table 2: S1P1 vs. S1P3 Signaling Properties
Property | S1P1 | S1P3 |
---|---|---|
G-protein Coupling | Gαi only | Gαi, Gαq, Gα12/13 |
Key Effectors | PI3K/AKT, Rac, ERK | PLC-β, Rho, eNOS |
Primary Functions | Barrier integrity, lymphocyte egress | Vascular tone, cardiac rhythm |
The S1P1/S1P3 axis governs two pathophysiological domains:
Dual S1P1/S1P3 antagonists like VPC 23019 thus became essential tools for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7